1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione
Description
This compound features a pyrrolidine ring linked via an oxygen atom to a 5-bromopyrimidine moiety and a 4-ethylpiperazine-2,3-dione group. The pyrrolidine linker may enhance conformational flexibility, influencing binding to biological targets. Though direct synthesis data are unavailable, analogous compounds suggest nucleophilic substitution and coupling reactions are key steps .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHZUBFMKVBDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolidine intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira protocols . Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents, aromatic rings, or pharmacophores:
Compound A : 1-{3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione (BJ43777)
- Molecular Formula : C₁₇H₂₃N₅O₄
- Molecular Weight : 361.4 g/mol
- Key Features: Replaces bromine with 4,6-dimethyl groups on pyrimidine.
- Source : SynChem, Inc. .
Compound B : 1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine
- Molecular Formula : C₁₇H₁₈BrN₃O
- Molecular Weight : 360.25 g/mol
- Key Features : Pyridine replaces pyrimidine; benzyl group on piperazine alters steric and electronic properties. The absence of a dione moiety reduces hydrogen-bonding capacity.
- Source : ChemBK .
Compound C : 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
- Molecular Formula : C₁₈H₁₈Cl₂N₃O
- Molecular Weight : 378.26 g/mol
- Key Features : Chlorine substituents on pyridine and phenyl groups enhance electrophilicity. Piperazine lacks ethyl and dione groups, simplifying the structure.
- Source : Multiple suppliers .
Comparative Data Table
| Parameter | Target Compound | Compound A (BJ43777) | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₁₈BrN₅O₄* | C₁₇H₂₃N₅O₄ | C₁₇H₁₈BrN₃O | C₁₈H₁₈Cl₂N₃O |
| Molecular Weight | ~411.2 g/mol | 361.4 g/mol | 360.25 g/mol | 378.26 g/mol |
| Aromatic Ring | 5-Bromopyrimidine | 4,6-Dimethylpyrimidine | 5-Bromopyridine | 2-Chloropyridine |
| Key Substituents | Bromine, ethylpiperazine dione | Methyl groups, dione | Benzyl, pyridine carbonyl | Chlorine, methylphenyl |
| Pharmacophore | Piperazine dione, pyrrolidine | Piperazine dione, pyrrolidine | Piperazine, pyridine carbonyl | Piperazine, chlorophenyl |
*Estimated based on structural analogy to Compound A.
Research Findings and Implications
- Halogen vs. Alkyl Substituents : Bromine in the target compound may improve target binding via halogen bonds, whereas methyl groups in Compound A enhance metabolic stability but reduce polarity .
- Piperazine Dione vs. Compound B’s lack of dione limits this interaction.
- Aromatic Ring Variations : Pyrimidine (target, Compound A) offers π-stacking and hydrogen-bonding sites, while pyridine (Compounds B, C) provides a simpler aromatic system with varied electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
